molecular formula C9H12O3S B7975767 1-(3-Methanesulfonylphenyl)ethan-1-ol

1-(3-Methanesulfonylphenyl)ethan-1-ol

Cat. No.: B7975767
M. Wt: 200.26 g/mol
InChI Key: AIQAQFDMERPUAH-UHFFFAOYSA-N
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Description

1-(3-Methanesulfonylphenyl)ethan-1-ol (CAS: 911715-97-4) is a chiral secondary alcohol with the molecular formula C₉H₁₂O₃S and a molecular weight of 200.25 g/mol. Its structure features a methanesulfonyl (-SO₂CH₃) group at the meta position of the phenyl ring, which confers distinct electronic and steric properties.

Properties

IUPAC Name

1-(3-methylsulfonylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQAQFDMERPUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methanesulfonylphenyl)ethan-1-ol typically involves the reaction of 3-methanesulfonylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 3-methanesulfonylbenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques such as crystallization and distillation to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methanesulfonylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methanesulfonylphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methanesulfonylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biochemical pathways, resulting in various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Physicochemical Properties

  • Thermal Stability : The methanesulfonyl group in the target compound likely improves thermal stability compared to nitro or CF₃ derivatives, though direct data are unavailable.
  • Chirality : Both 1-(3-nitrophenyl)ethan-1-ol and Yan7874 exhibit high enantiomeric excess (99% ee), critical for pharmaceutical activity .
  • Melting Points : The bis(trifluoromethyl) derivative has a defined melting point (72–75°C) , whereas naphthyl and pyridinyl analogues are often liquids or oils .

Research Findings and Trends

  • Steric vs. Electronic Effects : CF₃ groups hinder synthesis yields, whereas methanesulfonyl groups may balance electronic activation with manageable steric bulk .
  • Oxidation Resistance: The methanesulfonyl group’s electron-withdrawing nature could enhance oxidation resistance compared to alkyl-substituted ethanols .

Biological Activity

1-(3-Methanesulfonylphenyl)ethan-1-ol, an organic compound with the molecular formula C9_9H12_{12}O3_3S, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C9_9H12_{12}O3_3S
  • Molecular Weight : 200.25 g/mol
  • Functional Groups : Hydroxyl (-OH), Methanesulfonyl (-SO2_2CH3_3)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methanesulfonyl group enhances the compound’s reactivity and binding affinity to various enzymes and receptors, which modulate biochemical pathways leading to distinct biological effects.

Key Mechanisms Identified

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays indicated that it exhibits significant inhibition of COX-1 and COX-2 enzymes, which are key mediators in the inflammatory response.

CompoundIC50_{50} (μM)Selectivity Ratio (COX-1/COX-2)
This compound56.43Higher than Meloxicam
Meloxicam57.14Reference

This data suggests that this compound may serve as a promising candidate for the development of anti-inflammatory drugs.

Analgesic Properties

In animal models, the compound demonstrated analgesic effects comparable to established analgesics, indicating its potential for pain management applications.

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison was made with structurally similar compounds:

Compound NameStructureBiological Activity
1-(4-Methanesulfonylphenyl)ethan-1-olPara position methanesulfonyl groupModerate anti-inflammatory
1-(3-Methanesulfonylphenyl)propan-1-olAdditional methylene groupLower activity than ethan-1-ol
1-(3-Methanesulfonylphenyl)ethanoneHydroxyl replaced by carbonylReduced anti-inflammatory activity

Study on COX Inhibition

In a recent study focusing on a series of derivatives, it was found that compounds with methanesulfonyl groups exhibited enhanced COX inhibition compared to their counterparts without this modification. This reinforces the notion that the methanesulfonyl group plays a significant role in increasing biological activity.

Cell Viability Assays

Cell viability tests conducted on human dermal fibroblast cells showed that derivatives of this compound maintained cell viability while exerting anti-inflammatory effects, suggesting a favorable safety profile for potential therapeutic use.

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